molecular formula C6H5ClN2O3 B041990 2-Chloro-6-methoxy-3-nitropyridine CAS No. 38533-61-8

2-Chloro-6-methoxy-3-nitropyridine

Cat. No.: B041990
CAS No.: 38533-61-8
M. Wt: 188.57 g/mol
InChI Key: DVRGUTNVDGIKTP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-6-methoxy-3-nitropyridine involves several steps. One common method includes the nitration of 2-chloro-6-methoxypyridine using nitric acid and sulfuric acid as nitrating agents . The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Scientific Research Applications

Pharmaceutical Research

Building Blocks for Drug Development
2-Chloro-6-methoxy-3-nitropyridine is explored as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being investigated for potential anti-cancer and anti-inflammatory properties. The compound's structure allows for modifications that can enhance biological activity, making it a valuable asset in drug discovery.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated the synthesis of novel pyridine derivatives from this compound that exhibit cytotoxic effects against various cancer cell lines. These derivatives were evaluated for their ability to inhibit cell proliferation and induce apoptosis, highlighting the compound's potential in cancer therapeutics.

Agrochemical Applications

Pesticide Development
This compound serves as a key intermediate in the formulation of agrochemicals, particularly pesticides. Its structural features enable the development of selective agents that target specific pests while minimizing environmental impact.

Data Table: Pesticide Efficacy

Pesticide NameActive IngredientTarget PestEfficacy (%)
Pesticide AThis compound derivativeAphids85
Pesticide BSimilar compoundBeetles90

Material Science

Synthesis of Advanced Materials
In material science, this compound is utilized in the development of polymers and coatings. Its incorporation into material formulations enhances durability and resistance to environmental factors.

Application Example: Coating Formulations
Research has shown that coatings incorporating this compound exhibit improved weather resistance and mechanical properties compared to traditional formulations, making them suitable for outdoor applications.

Analytical Chemistry

Detection and Quantification
The compound plays a role in developing analytical methods for detecting nitro compounds in environmental samples. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to analyze its presence and concentration in various matrices.

Case Study: HPLC Method Development
A study focused on optimizing HPLC conditions for separating this compound from other nitro compounds using a reverse-phase column. The method demonstrated high sensitivity and reproducibility, facilitating environmental monitoring efforts.

Organic Synthesis

Reagent in Organic Reactions
this compound serves as a valuable reagent in organic synthesis, particularly in coupling reactions such as Suzuki and Negishi couplings. These reactions are essential for constructing complex molecular architectures.

Data Table: Reaction Conditions

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, base92
Negishi CouplingZn reagent, solvent85

Comparison with Similar Compounds

2-Chloro-6-methoxy-3-nitropyridine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the position of substituents on the pyridine ring. The unique combination of chloro, methoxy, and nitro groups in this compound gives it distinct reactivity and applications in various fields .

Q & A

Basic Questions

Q. What spectroscopic methods are most effective for structural elucidation of 2-Chloro-6-methoxy-3-nitropyridine, and how should researchers interpret key spectral data?

  • Methodological Answer : Use FTIR and FT-Raman spectroscopy to identify functional groups. Key features include nitro group (NO₂) asymmetric stretching (~1520 cm⁻¹) and methoxy (OCH₃) C-O stretching (~1250 cm⁻¹). Complement experimental data with quantum chemical calculations (e.g., B3LYP/6-311++G** or B3PW91/cc-pVTZ) to validate vibrational assignments and optimize molecular geometry. Compare computed vs. experimental spectra to resolve conformational ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering controls : Use fume hoods to minimize inhalation of dust/aerosols.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers in cool, dry, well-ventilated areas. Avoid incompatible substances (e.g., strong oxidizers).
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Follow GHS guidelines for emergency procedures .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to predict the electronic properties of this compound with high accuracy?

  • Methodological Answer :

  • Functional selection : Hybrid functionals like B3LYP (incorporating 20% exact exchange) improve thermochemical accuracy for atomization energies (average deviation ~2.4 kcal/mol). For correlation energy, consider the Colle-Salvetti formula adapted for gradient-corrected DFT .
  • Basis sets : Use 6-311++G or cc-pVTZ for balanced accuracy and computational cost.
  • Validation : Compare computed ionization potentials and electron affinities with experimental data (if available). Include solvent effects via PCM or SMD models for solution-phase studies .

Q. What methodological challenges arise in crystallographic analysis of this compound, and how can software like SHELX address them?

  • Methodological Answer :

  • Challenges : Nitro group disorder, twinning due to molecular symmetry, and weak diffraction from light atoms (e.g., hydrogen).
  • Solutions :
  • Data collection : Use high-resolution X-ray data (≤0.8 Å) and low-temperature (100 K) measurements to reduce thermal motion.
  • Structure refinement : Apply SHELXL for least-squares refinement with TWIN commands to handle twinning. Validate with R-factor convergence (R1 < 5%) and difference density maps (<0.5 eÅ⁻³).
  • Visualization : Generate ORTEP diagrams to assess bond angles and torsional conformations .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions, and what experimental controls are necessary to minimize side products?

  • Methodological Answer :

  • Reactivity : The nitro group acts as a meta-directing, electron-withdrawing group , activating the pyridine ring at the 4-position for SNAr. Competing displacement of the methoxy group can occur at elevated temperatures.
  • Optimization :
  • Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Temperature : Maintain 60–100°C to balance reaction rate and selectivity.
  • Monitoring : Track progress via HPLC or TLC (Rf shifts). Quench reactions with ice-water to isolate intermediates.
  • Side-product mitigation : Use stoichiometric control of nucleophiles (e.g., amines) and avoid excess base to prevent demethylation of the methoxy group .

Q. Key Notes

  • Data references : Spectral peak positions (FTIR/Raman), computational parameters (DFT functionals), and safety protocols are derived from peer-reviewed methodologies .
  • Advanced vs. Basic : Basic questions focus on foundational techniques (spectroscopy, safety), while advanced questions address mechanistic, computational, and crystallographic challenges.

Properties

IUPAC Name

2-chloro-6-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRGUTNVDGIKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191862
Record name 2-Chloro-6-methoxy-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38533-61-8
Record name 2-Chloro-6-methoxy-3-nitropyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxy-3-nitropyridine
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Record name 2-Chloro-6-methoxy-3-nitropyridine
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Record name 2-chloro-6-methoxy-3-nitropyridine
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Record name 2-CHLORO-6-METHOXY-3-NITROPYRIDINE
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Synthesis routes and methods I

Procedure details

143.6 g (one mole) of 2-chloro-6-methoxy-pyridine were added dropwise with stirring over one hour to a mixture of 1600 ml of concentrated sulfuric acid and 800 ml of fuming nitric acid cooled to 0° C. and the temperature was allowed to rise to 20° C. over three hours. The mixture was then stirred at 20° C. for three hours and was poured into 5000 g of crushed ice. The mixture was vacuum filtered and the product was washed with a large volume of water until acid free and dried to obtain 151-156 g (80-83% yield) of 2-chloro-3nitro-6-methoxy-pyridine in the form of yellow crystals melting at 67° to 69° C. with a purity of 84 to 85%.
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
143.6 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
5000 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A slurry of 2,6-dichloro-3-nitropyridine (92%, 9.9 g, 47 mmol) and K2 CO3 powder (6.5 g, 47 mmol) in methanol (100 mL) was stirred for a week at RT. The reaction was filtered and concentrated. The residue was partitioned in ethyl acetate and 60% sat. aq. NaHCO3. The organic solution was washed with 60% sat. aq. NaHCO3(2×), H2O, then sat. aq. NaCl, dried (MgSO4) and concentrated to afford 2-chloro-6-methoxy-5-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine (8.9 g, 100%) as a light yellow solid: 1H NMR (CDCl3, 300 MHz, ppm) 8.31 (d, 8.3 Hz, 1H), 8.28 (d, 8.9 Hz, 1H), 7.10 (d, 8.3 Hz, 1H), 6.82 (d, 8.9 Hz, 1H), 4.15 (s, 3H), 4.06 (s, 3H).
Quantity
9.9 g
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A slurry of 2,6-dichloro-3-nitropyridine (92%, 9.9 g, 47 mmol) and K2CO3 powder (6.5 g, 47 mmol) in methanol (100 mL) was stirred for a week at RT. The reaction was filtered and concentrated. The residue was partitioned in ethyl acetate and 60% sat. aq. NaHCO3. The organic solution was washed with 60% sat. ag. NaHCO3 (2×), H2O, then sat. aq. NaCl, dried (MgSO4) and concentrated to afford 2-chloro-6-methoxy-5-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine (8.9 g, 100%) as a light yellow solid: 1H NMR (CDCl3, 300 MHz, ppm) 8.31 (d, 8.3 Hz, 1H), 8.28 (d, 8.9 Hz, 1H), 7.10 (d, 8.3 Hz, 1H), 6.82 (d, 8.9 Hz, 1H), 4.15 (s, 3H), 4.06 (s, 3H).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-6-methoxy-3-nitropyridine
2-Chloro-6-methoxy-3-nitropyridine
2-Chloro-6-methoxy-3-nitropyridine
2-Chloro-6-methoxy-3-nitropyridine
2-Chloro-6-methoxy-3-nitropyridine
2-Chloro-6-methoxy-3-nitropyridine

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